molecular formula C11H9N3O4 B12938491 6-(4-Nitrobenzyl)pyrimidine-2,4(1h,3h)-dione CAS No. 13345-15-8

6-(4-Nitrobenzyl)pyrimidine-2,4(1h,3h)-dione

Katalognummer: B12938491
CAS-Nummer: 13345-15-8
Molekulargewicht: 247.21 g/mol
InChI-Schlüssel: RYGSUUWJGGBEFX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-(4-Nitrobenzyl)pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the pyrimidine family This compound is characterized by the presence of a nitrobenzyl group attached to the pyrimidine ring, which imparts unique chemical and biological properties

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Nitrobenzyl)pyrimidine-2,4(1H,3H)-dione typically involves the condensation of 4-nitrobenzylamine with a suitable pyrimidine precursor. One common method involves the reaction of 4-nitrobenzylamine with ethyl acetoacetate in the presence of a base, followed by cyclization to form the desired pyrimidine-dione structure. The reaction conditions often include refluxing in an appropriate solvent such as ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial to achieve high yields and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .

Analyse Chemischer Reaktionen

Types of Reactions

6-(4-Nitrobenzyl)pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

6-(4-Nitrobenzyl)pyrimidine-2,4(1H,3H)-dione has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 6-(4-Nitrobenzyl)pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then interact with enzymes or receptors. This interaction can inhibit the activity of certain enzymes, leading to various biological effects. The compound may also interfere with DNA synthesis and repair pathways, contributing to its antiproliferative properties.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    6-(4-Aminobenzyl)pyrimidine-2,4(1H,3H)-dione: Similar structure but with an amino group instead of a nitro group.

    6-(4-Methylbenzyl)pyrimidine-2,4(1H,3H)-dione: Similar structure but with a methyl group instead of a nitro group.

    6-(4-Chlorobenzyl)pyrimidine-2,4(1H,3H)-dione: Similar structure but with a chloro group instead of a nitro group.

Uniqueness

The presence of the nitro group in 6-(4-Nitrobenzyl)pyrimidine-2,4(1H,3H)-dione imparts unique electronic and steric properties, making it distinct from its analogs. This functional group can undergo specific chemical reactions, such as reduction and substitution, which are not possible with other substituents. Additionally, the nitro group can enhance the compound’s biological activity, making it a valuable target for drug development and other applications.

Eigenschaften

CAS-Nummer

13345-15-8

Molekularformel

C11H9N3O4

Molekulargewicht

247.21 g/mol

IUPAC-Name

6-[(4-nitrophenyl)methyl]-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C11H9N3O4/c15-10-6-8(12-11(16)13-10)5-7-1-3-9(4-2-7)14(17)18/h1-4,6H,5H2,(H2,12,13,15,16)

InChI-Schlüssel

RYGSUUWJGGBEFX-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1CC2=CC(=O)NC(=O)N2)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.